molecular formula C10H10N2O B1595121 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- CAS No. 41927-50-8

3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-

Cat. No. B1595121
Key on ui cas rn: 41927-50-8
M. Wt: 174.2 g/mol
InChI Key: NIXIJMXBXHWPEK-UHFFFAOYSA-N
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Patent
US05750550

Procedure details

To a mixture of 17.3 ml of ethyl benzoylacetate and 10 ml of water heated to 500° C. was added dropwise 5.3 ml of methyl-hydrazine over a period of 10 minutes (temperature rose to 70° C.) and the resulting mixture was heated at 60° C. for 2 hours. After adding 10 ml of dioxane the mixture was stirred at 55°-65° C. overnight, filtered, and the white solid was washed with water and dried in vacuo (P2O5) to afford 13.23 g of 2,4-dihydro-2-methyl-5-phenyl-3H-pyrazol-3-one (Formula III: R1 =CH3 ; R2 =Ph; R3 =H) as a white solid, m.p. 207° C.(d)
Quantity
17.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
methyl-hydrazine
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][C:10]([O:12]CC)=O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[CH3:16][NH:17][NH2:18]>O1CCOCC1>[CH3:16][N:17]1[C:10](=[O:12])[CH2:9][C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[N:18]1

Inputs

Step One
Name
Quantity
17.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(=O)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Two
Name
methyl-hydrazine
Quantity
5.3 mL
Type
reactant
Smiles
CNN
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
500 °C
Stirring
Type
CUSTOM
Details
was stirred at 55°-65° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated at 60° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the white solid was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo (P2O5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1N=C(CC1=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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